molecular formula C17H21FN2O2 B3281002 Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate CAS No. 726198-18-1

Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3281002
CAS RN: 726198-18-1
M. Wt: 304.36 g/mol
InChI Key: XRJWDHWKTRJWIQ-UHFFFAOYSA-N
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Description

  • Purity : 97%

Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring substituted with a tert-butyl group, a cyano group, and a fluorophenyl group. The tert-butyl group provides steric hindrance, affecting its reactivity and stability .


Physical And Chemical Properties Analysis

  • Log P (lipophilicity) : Approximately 1.05
  • Bioavailability Score : 0.55 (indicating moderate bioavailability)

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperidine derivatives, similar to Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate, are commonly synthesized as intermediates in the development of biologically active compounds, such as crizotinib (Kong et al., 2016). These intermediates are synthesized through multi-step processes and characterized using techniques like MS and NMR spectroscopy.
  • Similarly, tert-butyl piperidine derivatives have been synthesized as key intermediates for other significant pharmaceutical compounds like Vandetanib (Wang et al., 2015).

Crystal Structure and Molecular Analysis

  • The crystal structure and molecular analysis of tert-butyl piperidine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been explored through single crystal XRD data (Sanjeevarayappa et al., 2015). These studies provide insights into the compound's molecular structure, crystallization, and potential for forming weak intermolecular interactions.

Biological Applications

  • Certain tert-butyl piperidine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). These evaluations are crucial for understanding the potential pharmaceutical applications of these compounds.

Pharmaceutical Intermediates

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound similar to this compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018). These intermediates have a high yield and are synthesized through a series of chemical reactions, indicating their critical role in drug development.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and seek medical attention if exposed

Future Directions

For more detailed information, refer to the MSDS and ChemSpider entry .

properties

IUPAC Name

tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJWDHWKTRJWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678152
Record name tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

726198-18-1
Record name tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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